

proficiency testing for volatile compound analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Octanone-13C

Cat. No.: B12415336

[Get Quote](#)

A Comprehensive Guide to Proficiency Testing for Volatile Compound Analysis

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of volatile organic compound (VOC) analysis is paramount. Proficiency testing (PT), also known as inter-laboratory comparison, serves as a critical tool for external quality assessment, allowing laboratories to benchmark their performance against peers and identify potential areas for improvement. This guide provides an objective comparison of available proficiency testing programs for volatile compound analysis, supported by experimental data and detailed methodologies.

Comparison of Proficiency Testing Programs

Choosing the right proficiency testing program is crucial for maintaining high standards in analytical testing. Below is a comparison of several providers offering PT schemes for volatile compound analysis.

Provider	Program/ Scheme Name	Matrices Offered	Analytes Covered (Examples)	Frequency	Cost (USD)	Statistical Evaluation
Olfasense	VDA 278 / ISO 12219- 3	Automotive Materials	Sum of VOCs and Fog value, specific single component s	Non- regular basis for VOCs, every 1-2 years for other tests[1]	VDA 278: €600, ISO 12219-3: €600 (approx. \$650 USD) [2]	z-score method according to ISO 17043[2]
Institut für Arbeitssch utz der Deutschen Gesetzlich en Unfallversi cherung (IFA)	Proficiency testing for volatile organic compound s (VOC) with thermal desorption	Indoor Air	Aromatic compound s (e.g., Toluene, Xylenes), Esters, Ketones, Aldehydes, Siloxanes[3]	Offered with and without own sampling[3]	Not specified	Not specified

Qualitycheck	Volatile Organic Compounds (VOCs) in natural waters	Natural Waters (groundwater, surface water)	Aromatic solvents (Benzene, Toluene, Ethylbenzene, Styrene, Xylenes), Halogenated solvents (Chlorofor m, Bromoform) ^[4]	Not specified	Not specified	Organized in accordance with ISO/IEC 17043:2010 ^[4]
Bundesanstalt für Materialforschung und -prüfung (BAM)	International proficiency test for VOC emissions from materials	Building and furniture materials (sealant, lacquer, furniture board) ^[5]	41 different VOCs with concentrations between 10 and 1105 $\mu\text{g}/\text{m}^3$ ^[5]	Every two years ^[5]	Not specified	Comparison of relative standard deviations (RSD) ^[5]

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reliable and reproducible volatile compound analysis. Below are methodologies for key experiments commonly cited in proficiency testing.

Sample Collection and Preparation

Water Samples:

Proper collection is crucial to prevent the loss of volatile compounds.

- **Faucet Preparation:** If sampling from a tap, remove any aerators or screens.^[6]

- Flushing: Let the water run for approximately 5-10 minutes to ensure the sample is representative of the source.[6][7]
- Vial Filling: Use a 40 mL glass vial with a Teflon-lined septum, often pre-preserved with an acid (e.g., HCl) or a dechlorinating agent (e.g., ascorbic acid).[6][7] Fill the vial slowly and slightly overfill to create a convex meniscus.
- Capping: Carefully cap the vial to ensure no air bubbles are trapped. Invert the vial and gently tap it to check for bubbles. If bubbles are present, a new sample should be taken.[8]
- Storage and Transport: Store samples at $\leq 6^{\circ}\text{C}$ but above freezing and transport them to the laboratory, preferably within 48 hours of collection.[7]

Soil Samples:

To minimize volatile losses, specific collection techniques are employed.

- Low-Level Concentration Method: A soil plug is placed directly into a 40 mL vial containing 5 mL of sodium bisulfate and a stir bar. This method provides low detection limits as the entire sample is analyzed.[9]
- High-Level Concentration Method (Methanol Preservation): Two soil plugs are placed into a 40 mL vial pre-charged with 5 mL of methanol. This method is beneficial as the methanol solubilizes the VOCs, and the vial is not opened again in the laboratory, preventing vapor loss.[9] The holding time for samples preserved with methanol is extended to 14 days.[9]
- Moisture Content: A separate, non-preserved container of soil is collected for moisture determination.[10]

Air Samples:

- Active Sampling (Sorbent Tubes): A known volume of air is drawn through a sorbent tube (e.g., Tenax®-TA) using a sampling pump. The volatile organic compounds are trapped onto the sorbent material.[3]
- Passive Sampling (Canisters): An evacuated canister is opened at the sampling site, allowing air to be drawn in. This method is common for whole air sampling.[11]

Analytical Methods

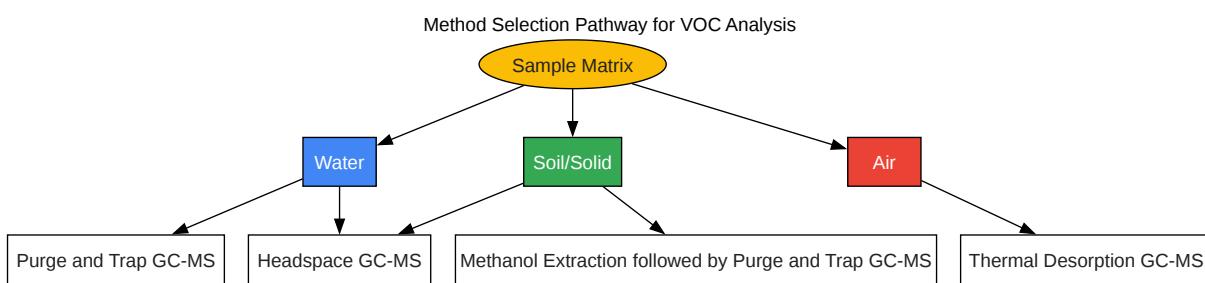
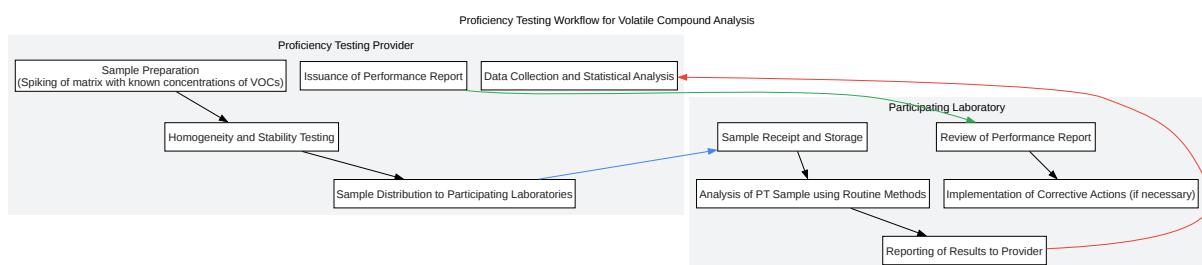
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common analytical technique for VOCs.

1. Purge and Trap GC-MS (for Water and Soil Samples):

- Purging: An inert gas (e.g., helium) is bubbled through the water sample or a methanol extract of a soil sample.[\[12\]](#) This process strips the volatile compounds from the matrix.
- Trapping: The purged VOCs are carried by the gas stream onto a sorbent trap, where they are concentrated.[\[12\]](#)
- Desorption and Analysis: The trap is rapidly heated, desorbing the trapped analytes, which are then transferred to the GC column for separation and subsequent detection and quantification by a mass spectrometer.[\[12\]](#)

2. Headspace GC-MS (for Solid and Liquid Samples):

- Equilibration: The sample is placed in a sealed headspace vial and heated to a specific temperature to allow the volatile compounds to partition into the headspace.[\[13\]](#)
- Injection: A portion of the headspace gas is injected into the GC-MS for analysis.[\[13\]](#)
- Solid-Phase Microextraction (SPME): This technique can be combined with headspace analysis. An SPME fiber is exposed to the headspace to adsorb the VOCs, then the fiber is inserted into the GC inlet for desorption and analysis.[\[13\]](#)



3. Thermal Desorption GC-MS (for Air Samples):

- Desorption: The sorbent tube containing the trapped VOCs is heated in a thermal desorber.[\[3\]](#)
- Focusing: A flow of inert gas purges the desorbed VOCs from the sorbent onto a cooled trap to focus the analytes into a narrow band.[\[12\]](#)
- Injection and Analysis: The cold trap is rapidly heated, transferring the focused analytes to the GC column for separation and analysis by MS.[\[12\]](#)

Mandatory Visualizations

Proficiency Testing Workflow

The following diagram illustrates the typical workflow of a proficiency testing program for volatile compound analysis.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Accredited interlaboratory comparisons - Olfasense [olfasense.com]
- 2. olfasense.com [olfasense.com]
- 3. IFA - Proficiency testing: Volatile organic compounds with thermal desorption [dguv.de]
- 4. qualitychecksrl.com [qualitychecksrl.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. doh.wa.gov [doh.wa.gov]
- 7. eurofinsus.com [eurofinsus.com]
- 8. epa.illinois.gov [epa.illinois.gov]
- 9. testmark.ca [testmark.ca]
- 10. eurofinsus.com [eurofinsus.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Method Development for Detecting Low Level Volatile Organic Compounds (VOCs) among Workers and Residents from a Carpentry Work Shop in a Palestinian Village - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [proficiency testing for volatile compound analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12415336#proficiency-testing-for-volatile-compound-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com